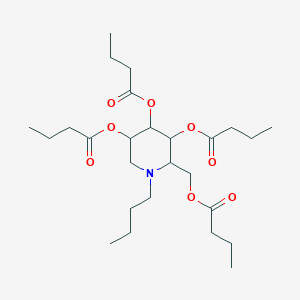
1-Methyl-4-(4-bromostyryl)pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-bromophenyl)ethenyl]-1-methylpyridin-1-ium is a member of styrenes.
Scientific Research Applications
Solvent Polarities and Kamlet-Taft Parameters for Ionic Liquids Containing Pyridinium Cation Research explored the influence of substituting a methyl group and the impact of alkyl chain length on polarity and Kamlet-Taft parameters in pyridinium ionic liquids. This study is significant for understanding solvent interactions in various chemical processes (Lee, Ruckes, & Prausnitz, 2008).
Impact of Methylation on Pyridinium Cation in Picolinium Ionic Liquids This investigation used X-ray photoelectron spectroscopy to study how methylation affects the electronic environment of pyridinium cations. The findings contribute to a better understanding of the electronic properties of pyridinium-based compounds (Men, Licence, Luo, & Dai, 2020).
Nonlinear Optics Application in Azulene-based Substituted Pyridinium Cations The study synthesized new azulene-based substituted pyridinium cations and analyzed their application in nonlinear optics. The research highlights the potential of pyridinium derivatives in optical technologies (Cristian et al., 2004).
Complexation of Bis(Pyridinium) Guests by Anionic Hosts Research on the binding behavior of substituted bis(pyridinium) derivatives with anionic hosts provides insights into molecular interactions and complexation processes, which are crucial in fields like supramolecular chemistry (Li et al., 2011).
Weak Hydrogen Bonding and Fluorous Interactions in Pyridinium Salts This study examines the crystal structures of pyridinium salts and their hydrogen bonding and fluorous interactions. Such studies are fundamental in understanding the structural aspects of pyridinium compounds (Lu et al., 2017).
Photophysical Properties of Thiazole-conjugated Pyridinium Complex Analysis of the photophysical properties of a thiazole-conjugated pyridinium complex highlights its potential in developing new materials with unique light-emitting properties, which can be applied in fields like photonics and material science (Li et al., 2009).
properties
Product Name |
1-Methyl-4-(4-bromostyryl)pyridinium |
|---|---|
Molecular Formula |
C14H13BrN+ |
Molecular Weight |
275.16 g/mol |
IUPAC Name |
4-[(E)-2-(4-bromophenyl)ethenyl]-1-methylpyridin-1-ium |
InChI |
InChI=1S/C14H13BrN/c1-16-10-8-13(9-11-16)3-2-12-4-6-14(15)7-5-12/h2-11H,1H3/q+1/b3-2+ |
InChI Key |
BKPYYYGUAPETPF-NSCUHMNNSA-N |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br |
SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-1-benzopyran-2-one](/img/structure/B1201698.png)


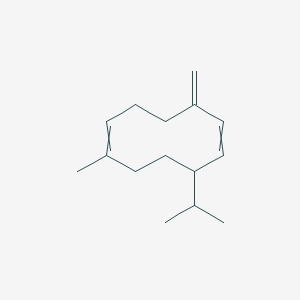
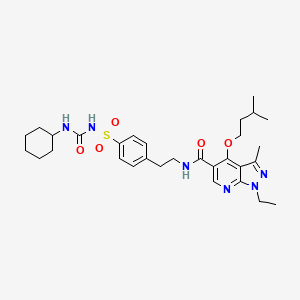
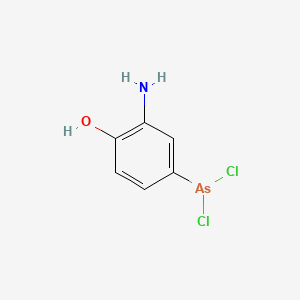

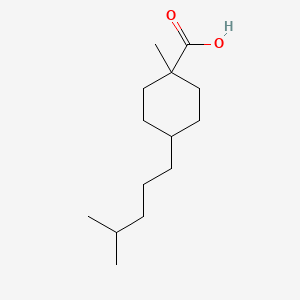
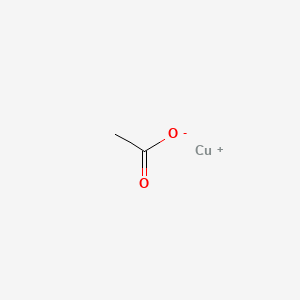
![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B1201716.png)
